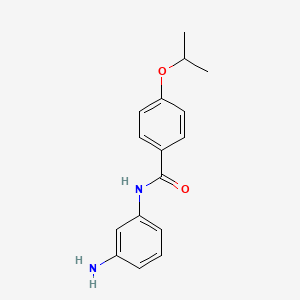

N-(3-Aminophenyl)-4-isopropoxybenzamide

Descripción general

Descripción

N-(3-Aminophenyl)-4-isopropoxybenzamide (IPB) is a chemical compound that has been widely studied due to its potential applications in scientific research and lab experiments. It is an aromatic amide with a molecular formula of C13H15N3O2 and a molecular weight of 247.27 g/mol. IPB is composed of an amide group, an aromatic ring, and an isopropoxy group. IPB is a colorless to off-white crystalline solid that is soluble in water and ethanol.

Aplicaciones Científicas De Investigación

Mass Spectrometry Analysis

N-(3-Aminophenyl)-4-isopropoxybenzamide: has been studied for its behavior in mass spectrometry, particularly in the context of fragmentation patterns. Researchers have observed interesting nitrogen-oxygen (N–O) exchange rearrangements in the gas phase, which can be generalized to other protonated amide compounds with electron-donating groups . This has implications for the identification of positional aromatic isomers and could enhance the analytical capabilities of mass spectrometry in environmental analysis, food and drug analysis, and more.

Spectroscopic Characterization

The compound’s molecular structure has been characterized using Density Functional Theory (DFT), which supports the experimental analysis of vibrational modes . This type of spectroscopic characterization is crucial for understanding the electronic properties of materials and can be applied in the development of new pharmaceuticals, polymers, and advanced materials.

Mecanismo De Acción

Target of Action

A compound with a similar structure, ym 244769, is known to inhibit the reverse mode of na+/ca2+ exchange (ncx)

Mode of Action

If it acts similarly to ym 244769, it might inhibit na±dependent ca2+ uptake, showing selectivity for ncx over other na+ and ca2+ transporters .

Biochemical Pathways

If it acts like YM 244769, it might be involved in the regulation of calcium homeostasis via the Na+/Ca2+ exchange pathway .

Result of Action

If it acts like YM 244769, it might protect against hypoxia/reoxygenation-induced cell damage .

Propiedades

IUPAC Name |

N-(3-aminophenyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTALMZUQGTHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-4-isopropoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

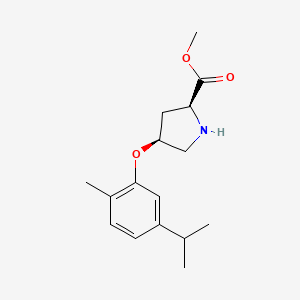

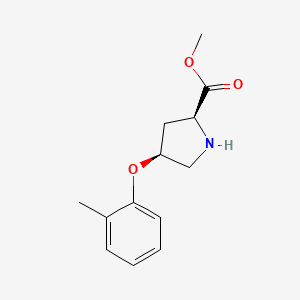

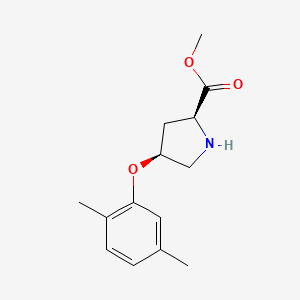

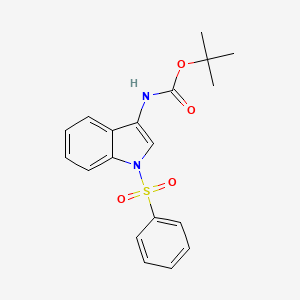

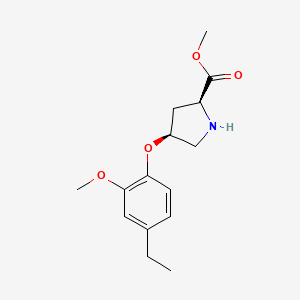

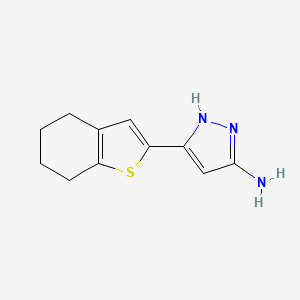

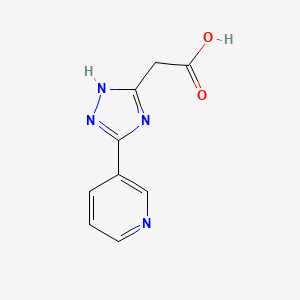

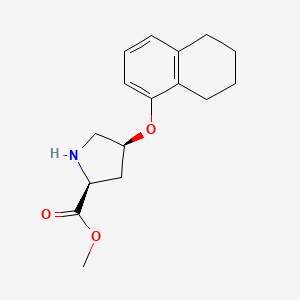

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)